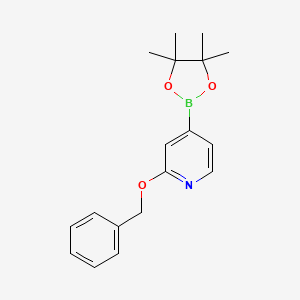

2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

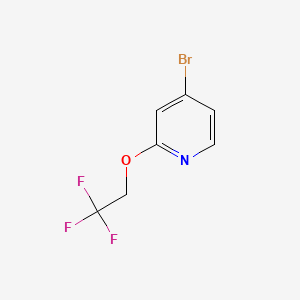

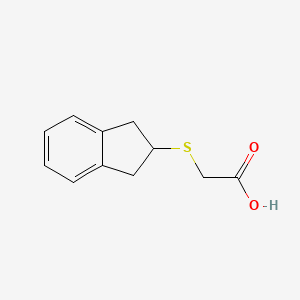

The compound is a derivative of pyridine with a cyclohexyl group and a tetramethyl dioxaborolane group attached . These types of compounds are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring with a cyclohexyl group and a tetramethyl dioxaborolane group attached .Chemical Reactions Analysis

Similar compounds are often used in organic synthesis, particularly in cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other pyridine derivatives with similar substituents .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Coupling

This compound can be used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Stereospecific Transformations

The compound can be used in stereospecific transformations of secondary and tertiary boronic esters . These transformations retain the high enantioenrichment of the starting boronic ester, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Synthesis of Organoboron Compounds

The compound can be used in the synthesis of organoboron compounds . Organoboron compounds are of significant utility in asymmetric synthesis .

Borylation Reactions

The compound can be used in borylation reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .

Hydroboration Reactions

The compound can be used in hydroboration reactions . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts can be achieved .

Synthesis of Π-extended Systems

The compound can be used in the synthesis of Π-extended systems . A “double” Heck-Mizoroki arylation can lead to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems .

Synthesis of γ-carbonyl Vinyl Boronates

The compound can be used in the synthesis of γ-carbonyl vinyl boronates . This can be achieved via a light-induced radical addition of xanthates .

Use as a Fluorescent Probe and Analytical Reagent

The compound can also be used as a fluorescent probe and analytical reagent . This makes it useful in various analytical applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound is a boronic ester, which is often used in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base . The boronic ester acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation .

Propiedades

IUPAC Name |

2-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMYNVSTIDZIFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671298 |

Source

|

| Record name | 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1259370-17-6 |

Source

|

| Record name | 2-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)

![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)

![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)